molecular formula C7H6F3NO2 B8420444 pyridine TFA

pyridine TFA

Cat. No.: B8420444
M. Wt: 193.12 g/mol
InChI Key: NRTYMEPCRDJMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine TFA is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

pyridin-1-ium;2,2,2-trifluoroacetate

InChI

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7)

InChI Key

NRTYMEPCRDJMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.92 g of phenyltrimethoxysilane, 72.44 g of tetraethoxysilane, 22.05 g of methyltriethoxysilane, 0.59 g of the 30% methanol solution of trimethoxysilylethylmethylpyridinium trifluoroacetate, and 150 g of acetone were charged into a 500 mL flask to be dissolved and the resultant mixed solution was warmed while stirring the mixed solution with a magnetic stirrer to reflux. Next, 33.12 g of 0.01 M hydrochloric acid was added to the mixed solution. The mixed solution was subjected to the reaction for 240 minutes and then the resultant reaction solution was cooled down to room temperature. Then, 200 g of propylene glycol monoethyl ether was added to the reaction solution, and ethanol and methanol as reaction by-products, acetone, water, and hydrochloric acid were distilled off under reduced pressure to obtain a hydrolysis-condensation product. The polymer thus obtained corresponded to Formula (VII-17):
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4.92 g
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72.44 g
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22.05 g
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trimethoxysilylethylmethylpyridinium trifluoroacetate
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150 g
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33.12 g
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200 g
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Synthesis routes and methods II

Procedure details

A 250 ml three-neck flask fitted with KPG stirrer, dry-ice condenser and dropping funnel was charged with 23.11 g (0.2 mole) of pyridinium hydrochloride and 20.0 g (0.2 mole) of 2,2,2-trifluoroethanol. Subsequently, at an internal reaction temperature from 52° to 55° C., 42.01 g (0.2 mole) of trifluoroacetic anhydride were added dropwise over a period 3 hours. The yield of trifluoroethyl trifluoroacetate was 98% (GC). The resulting reaction solution was either used as catalyst mixture for experiments as described in Example 1, or 2,2,2-trifluoroethanol was distilled off. During the course of the distillation the trifluoroacetic acid, which initially formed in the reaction, reacted in the distillation flask with the pyridinium hydrochloride to form pyridinium trifluoroacetate and HCl.
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pyridinium hydrochloride
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23.11 g
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20 g
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42.01 g
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pyridinium hydrochloride
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